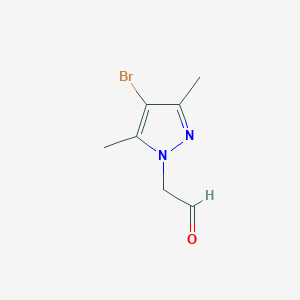

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, along with an acetaldehyde functional group. It is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with an appropriate aldehyde precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyrazole derivative is reacted with an aldehyde in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.

Reduction: (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with an aldehyde precursor. Common methods include palladium-catalyzed coupling reactions under controlled conditions to optimize yield and purity.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. These compounds are often utilized in medicinal chemistry for drug development.

Medicinal Chemistry

This compound is investigated for its potential as a pharmaceutical agent targeting specific enzymes or receptors. Its structural characteristics may enhance its efficacy against various biological targets.

Biological Studies

Research indicates that this compound exhibits biological activities including antimicrobial and antiproliferative properties. It is used to explore the biological activity of pyrazole derivatives.

Industrial Applications

In industrial settings, this compound can be employed in the synthesis of specialty chemicals and materials with tailored properties.

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Preliminary findings suggest effectiveness against pathogens like Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent.

Anti-inflammatory Effects

The compound may modulate inflammatory pathways, showing promise for treating inflammatory diseases through inhibition of pro-inflammatory cytokines.

Anticancer Potential

While specific data on this compound is limited, structural analogs have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

- Enzyme Inhibition Studies : Research indicates that pyrazole derivatives can inhibit cytochrome P450 enzymes, affecting drug metabolism and enhancing therapeutic effects.

- Receptor Interaction : Compounds with similar structures have shown potential as modulators for specific receptors involved in cellular signaling pathways.

- Gene Expression Modulation : Studies reveal that these compounds may influence gene expression related to oxidative stress and inflammation.

Mecanismo De Acción

The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is largely dependent on its interactions with biological targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The presence of the bromine atom and the aldehyde group can further influence the compound’s reactivity and binding affinity. Specific pathways and molecular targets would vary based on the context of its use, such as in antimicrobial or antiproliferative studies.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the aldehyde group.

3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with methyl substitutions but without the bromine atom or aldehyde group.

4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde: A structurally related compound with a benzaldehyde moiety instead of an acetaldehyde group.

Uniqueness

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is unique due to the combination of its pyrazole ring, bromine substitution, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research applications.

Actividad Biológica

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a bromine atom and two methyl groups on the pyrazole ring, which may influence its interaction with biological targets. In this article, we will explore the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound is thought to involve several mechanisms:

1. Enzyme Inhibition:

- Similar pyrazole derivatives have been reported to inhibit various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can lead to altered metabolic pathways and enhanced therapeutic effects.

2. Interaction with Receptors:

- Compounds with similar structures have shown potential as agonists or antagonists to specific receptors, influencing cellular signaling pathways. The bromine substituent may enhance binding affinity and selectivity towards these targets.

3. Modulation of Gene Expression:

- The compound may affect gene expression related to oxidative stress and inflammatory responses, potentially leading to therapeutic effects in conditions such as cancer and inflammation .

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

1. Antimicrobial Activity:

- Preliminary studies suggest that this compound exhibits antimicrobial properties against several pathogens. For instance, it has shown effectiveness against Mycobacterium tuberculosis in vitro, indicating potential as an anti-tubercular agent .

2. Anti-inflammatory Effects:

- The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. This effect may be mediated through the inhibition of pro-inflammatory cytokines.

3. Anticancer Potential:

- Some pyrazole derivatives have demonstrated cytotoxicity against cancer cell lines. While specific data for this compound is limited, its structural analogs have shown promise in inhibiting tumor growth .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 4-bromo-3,5-dimethylpyrazole with acetaldehyde derivatives under catalytic conditions. For example:

- Use acetaldehyde diethyl acetal as a protected aldehyde source.

- Employ Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance reactivity . Optimization includes:

- Temperature control (60–80°C for 6–12 hours).

- Solvent selection (e.g., DMF or acetonitrile for polar aprotic conditions).

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR : ¹H/¹³C NMR to confirm pyrazole ring substitution (δ 2.2–2.5 ppm for methyl groups, δ 9.8 ppm for aldehyde proton) .

- HRMS : To verify molecular ion peaks (expected m/z: ~245.02 for C₈H₁₀BrN₂O⁺) .

- X-ray crystallography : For structural elucidation (SHELX programs are widely used for refinement ).

- FT-IR : To identify C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The bromine and aldehyde groups make it a versatile intermediate:

- Anticancer agents : Acts as a kinase inhibitor scaffold by forming Schiff bases with amino groups in target proteins .

- Anti-inflammatory agents : Pyrazole derivatives inhibit COX-2 enzymes (IC₅₀ values comparable to celecoxib in preliminary assays) .

- Antimicrobial hybrids : Conjugation with quinolones or β-lactams enhances activity against resistant strains .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) resolve contradictions in mechanistic studies?

Discrepancies in reaction pathways (e.g., electrophilic vs. nucleophilic aldehyde activation) can be addressed by:

- DFT calculations : To model transition states and compare activation energies (e.g., B3LYP/6-31G* level) .

- Molecular docking : Predict binding affinities for biological targets (e.g., VEGFR-2 or bacterial topoisomerases) using AutoDock Vina . Example: A 2025 study reconciled conflicting kinetic data by identifying a Zr-catalyzed mechanism via DFT, confirming a lower-energy pathway for aldehyde coupling .

Q. What strategies mitigate data inconsistencies in biological activity assays?

Variations in reported IC₅₀ values often arise from:

- Purity issues : Use HPLC (C18 column, MeOH/H₂O mobile phase) to verify ≥95% purity .

- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

- Metabolic interference : Include liver microsome stability tests to account for aldehyde oxidase degradation .

Q. How does the compound’s reactivity compare to analogs like (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone?

The aldehyde group increases electrophilicity vs. acetone’s ketone:

- Nucleophilic substitution : Faster reaction with amines (e.g., t₁/₂ of 30 min vs. 2 hours for acetone analog) .

- Oxidation susceptibility : Requires inert atmosphere storage (N₂/Ar) to prevent formic acid formation .

- Cross-coupling potential : Suzuki-Miyaura reactions feasible with Pd catalysts due to C-Br bond activation .

Q. What advanced purification techniques address byproduct formation during synthesis?

Common byproducts (e.g., dimerized aldehydes or debrominated pyrazoles) are resolved via:

- Preparative HPLC : Using a reverse-phase column (ACN/water gradient) for high-resolution separation .

- Recrystallization : Ethanol/water (7:3) yields >99% purity crystals .

- TLC monitoring : Hexane/ethyl acetate (3:1) to track reaction progress and isolate intermediates .

Q. Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 245.09 g/mol | HRMS |

| Melting Point | 98–102°C | DSC |

| Solubility (25°C) | DMSO: 50 mg/mL; Water: <0.1 mg/mL | Shake-flask |

Table 2: Comparative Biological Activity of Pyrazole Derivatives

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound | COX-2 | 0.45 | |

| Analog (acetone derivative) | COX-2 | 1.2 | |

| 4-Bromo-1-(4-fluorobenzyl)-pyrazole | VEGFR-2 | 0.12 |

Propiedades

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXYAEURZVCYGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC=O)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.